molecular formula C10H7ClN2O2 B2767943 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1154198-40-9

1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2767943
CAS No.: 1154198-40-9
M. Wt: 222.63
InChI Key: OUBSTFOBVYTGNO-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid is a high-value chemical scaffold extensively used in pharmaceutical and agrochemical research . This compound belongs to the class of phenylpyrazoles and serves as a versatile building block for synthesizing more complex molecules due to its carboxylic acid functional group, which allows for further derivatization . Its molecular formula is C10H7ClN2O2 . Researchers utilize this pyrazole derivative in structure-activity relationship (SAR) studies, particularly in the development of novel enzyme inhibitors. While the specific biological data for this exact compound is limited in the public domain, closely related 1-(2-chlorophenyl)pyrazole derivatives have been identified as ligands and inhibitors for various biological targets. For instance, similar compounds have shown activity as phosphodiesterase (PDE) inhibitors, which are relevant for researching inflammatory and neurological conditions . This product is intended for research purposes in laboratory settings only. It is strictly for use by qualified professionals. The product is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption. Please refer to the safety data sheet (SDS) before use.

Properties

IUPAC Name

1-(2-chlorophenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-8-3-1-2-4-9(8)13-6-7(5-12-13)10(14)15/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBSTFOBVYTGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C=N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154198-40-9
Record name 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate then undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agricultural Applications

Fungicidal Properties
One of the primary applications of 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid is in the development of fungicides. The compound is a precursor for synthesizing various fungicidal agents, which are essential in protecting crops from fungal diseases. The annual production of fungicides exceeds 30,000 metric tons, emphasizing the economic importance of compounds like this one in agricultural practices .

Case Study: Synthesis and Efficacy
Research has demonstrated that derivatives of this pyrazole compound exhibit significant antifungal activity against various phytopathogenic fungi. For instance, a study synthesized several derivatives and tested them against seven different fungi, revealing that some compounds exhibited higher antifungal activity than established fungicides such as boscalid .

Medicinal Chemistry

Antimicrobial Activities
The compound has been extensively studied for its antimicrobial properties. Pyrazole derivatives have shown effectiveness against a range of bacteria and fungi, making them valuable in developing new antimicrobial agents. For example, novel derivatives have been synthesized and screened for their activity against common pathogens like E. coli and S. aureus, with some compounds showing minimum inhibitory concentrations (MIC) as low as 12.5 mg/mL .

Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound derivatives. Research indicates that certain derivatives can inhibit cancer cell proliferation effectively. For instance, compounds were evaluated for their cytotoxic effects on various cancer cell lines, showing promising results with IC50 values indicating significant potency against specific types of cancer cells .

Mechanistic Insights and Pharmacological Studies

Mechanism of Action
The pharmacological activities of pyrazole derivatives often stem from their ability to interact with biological targets, including enzymes and receptors. For instance, some studies suggest that these compounds can act as partial agonists at cannabinoid receptors, potentially offering therapeutic benefits in treating metabolic disorders and pain management .

Data Table: Summary of Applications

Application AreaSpecific UseExample Findings
AgriculturalFungicide developmentHigh antifungal activity against multiple fungi
Medicinal ChemistryAntimicrobial agentsEffective against E. coli, S. aureus
Cancer TreatmentAnticancer agentsSignificant cytotoxicity against cancer cells
Pharmacological StudiesCannabinoid receptor interactionsPotential for treating metabolic disorders

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Pyrazole Ring Positions) Molecular Formula Molecular Weight (g/mol) Notable Features References
1-(2-Chlorophenyl)-1H-pyrazole-4-carboxylic acid 1: 2-Cl-phenyl; 4: -COOH C10H7ClN2O2 222.63 Ortho-chlorophenyl enhances steric hindrance; carboxylic acid improves reactivity.
1-(3-Chlorophenyl)-1H-pyrazole-4-carboxylic acid 1: 3-Cl-phenyl; 4: -COOH C10H7ClN2O2 222.63 Meta-chlorophenyl reduces steric hindrance; may alter binding affinity in biological systems.
1-(2-Chlorophenyl)-5-cyano-1H-pyrazole-4-carboxylate ethyl ester 1: 2-Cl-phenyl; 4: -COOEt; 5: -CN C13H10ClN3O2 275.69 Ester group increases lipophilicity; cyano substitution may enhance metabolic stability.
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid 1: 4-Cl-phenyl; 3: -COOH; 4: -CH2CH2OH; 5: ketone C12H11ClN2O4 282.68 Hydroxyethyl and ketone groups introduce polarity; potential for hydrogen-bonding interactions.
1-(2-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid 1: -CH2(2-Cl-phenyl); 4: -COOH C11H9ClN2O2 236.66 Benzyl linker increases flexibility; may alter pharmacokinetics compared to direct phenyl attachment.
1-(2-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 1: 2-Cl-phenyl; 4: -COOH; 5: -CF3 C11H6ClF3N2O2 290.62 Trifluoromethyl group enhances electron-withdrawing effects and lipophilicity.

Functional Group and Reactivity Comparisons

  • Carboxylic Acid vs. Ester Derivatives :
    The ethyl ester derivative of the target compound (Table 1, Row 3) exhibits higher lipophilicity (logP ~2.5 estimated) compared to the carboxylic acid form (logP ~1.8), impacting membrane permeability in biological systems. Hydrolysis of the ester to the carboxylic acid under basic or enzymatic conditions is a common pathway, critical for prodrug activation .
  • Electron-Withdrawing Groups : The trifluoromethyl group in 1-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid increases metabolic stability by resisting oxidative degradation, a feature absent in the parent compound .

Biological Activity

1-(2-Chlorophenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including its anti-inflammatory, antimicrobial, and anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazole ring substituted with a 2-chlorophenyl group and a carboxylic acid functional group. This configuration contributes to its biological activities.

Biological Activities

1. Anti-inflammatory Activity

Research indicates that compounds within the pyrazole class exhibit significant anti-inflammatory effects. For instance, derivatives of pyrazole have been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. The specific compound this compound has demonstrated potential in this regard, although detailed studies are still required to elucidate its mechanisms of action.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

3. Anticancer Activity

A significant body of research highlights the anticancer potential of pyrazole derivatives, including this compound. Various studies have reported its efficacy against different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-70.46Induction of apoptosis
NCI-H4600.39Inhibition of Aurora-A kinase
Hep-20.74Cytotoxicity via cell cycle arrest

Table 1: Anticancer Activity of this compound

Research Findings

Recent advancements in drug design have focused on the synthesis and evaluation of various derivatives of pyrazole compounds:

  • Antitumor Screening : A study conducted by Bouabdallah et al. evaluated multiple pyrazole derivatives, including those related to this compound, which displayed significant cytotoxic effects against cancer cell lines such as Hep-2 and P815 with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .
  • Mechanistic Studies : Investigations into the mechanisms have revealed that these compounds can induce autophagy in cancer cells without triggering apoptosis, suggesting a novel pathway for anticancer activity .

Case Studies

Several case studies have illustrated the effectiveness of pyrazole derivatives in clinical settings:

  • Study on MCF-7 Cells : A study found that specific derivatives exhibited growth inhibition with an IC50 value as low as 0.01 µM, indicating high potency against breast cancer cells .
  • In Vivo Studies : Additional studies have explored the in vivo efficacy of these compounds against tumor models in mice, demonstrating promising results that warrant further exploration in clinical trials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) under acidic or basic conditions . Optimization includes adjusting catalysts (e.g., DMF-DMA for cyclocondensation) and solvents (polar aprotic solvents like DMF) to enhance yield and purity. Post-synthetic halogenation (e.g., using N-chlorosuccinimide) introduces the 2-chlorophenyl substituent. Reaction monitoring via TLC or HPLC is critical to track intermediate formation .

Q. Which analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : Assign peaks for the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and carboxylic acid (δ 12–13 ppm for -COOH).
  • XRD : Determines crystal structure and confirms substituent positions via bond-length analysis .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., m/z ~236.6 for C₁₀H₇ClN₂O₂).
    Cross-referencing with computational models (DFT) improves spectral interpretation .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : It serves as a versatile intermediate for:

  • Drug Discovery : Functionalization at the 4-carboxylic acid position enables synthesis of amides or esters with anti-inflammatory or antimicrobial activity .
  • Enzyme Inhibition : The pyrazole core interacts with enzymes (e.g., xanthine oxidase) via hydrogen bonding; substituent effects on IC₅₀ values are studied via kinetic assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar pyrazole derivatives?

  • Methodological Answer : Contradictions often arise from substituent effects. For example:

  • Halogen Position : 2-chlorophenyl vs. 4-chlorophenyl analogs show differing receptor-binding affinities due to steric/electronic variations. Comparative SAR studies using radioligand assays (e.g., CB1/CB2 receptor binding) clarify these effects .
  • Quantitative Analysis : Multivariate regression models (e.g., CoMFA) correlate substituent descriptors (Hammett σ, LogP) with activity trends .

Q. What strategies mitigate impurities during large-scale synthesis, and how are they characterized?

  • Methodological Answer : Common impurities include unreacted intermediates (e.g., hydrazine derivatives) or dihalogenated byproducts. Mitigation involves:

  • Chromatographic Purification : Flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures).
  • Advanced Characterization : LC-MS/MS identifies trace impurities, while DSC monitors thermal stability .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking Studies : Molecular docking (AutoDock Vina) predicts binding modes to targets (e.g., COX-2 or cannabinoid receptors).
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., BBB permeability) to prioritize derivatives .
  • Case Study : Replacing the 2-chlorophenyl group with a trifluoromethyl group improved metabolic stability in a recent kinase inhibitor study .

Q. What advanced techniques validate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Assays : Steady-state kinetics (e.g., Lineweaver-Burk plots) determine inhibition type (competitive/non-competitive) and Ki values .
  • Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) to confirm interactions with active sites .
  • X-ray Crystallography : Resolves enzyme-inhibitor co-crystal structures to identify critical binding residues (e.g., Ser530 in COX-2) .

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